1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one
Brand Name: Vulcanchem
CAS No.: 883659-42-5
VCID: VC21409434
InChI: InChI=1S/C18H17NO4/c1-21-14-8-6-13(7-9-14)12-19-16-5-3-2-4-15(16)18(17(19)20)22-10-11-23-18/h2-9H,10-12H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4
Molecular Formula: C18H17NO4
Molecular Weight: 311.3g/mol

1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one

CAS No.: 883659-42-5

Cat. No.: VC21409434

Molecular Formula: C18H17NO4

Molecular Weight: 311.3g/mol

* For research use only. Not for human or veterinary use.

1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one - 883659-42-5

Specification

CAS No. 883659-42-5
Molecular Formula C18H17NO4
Molecular Weight 311.3g/mol
IUPAC Name 1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one
Standard InChI InChI=1S/C18H17NO4/c1-21-14-8-6-13(7-9-14)12-19-16-5-3-2-4-15(16)18(17(19)20)22-10-11-23-18/h2-9H,10-12H2,1H3
Standard InChI Key ABMJMIBVZHSDIZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4
Canonical SMILES COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4

Introduction

Chemical Identity and Fundamental Properties

1'-(4-Methoxybenzyl)-1',2'-dihydrospiro( dioxolane-2,3'-indole)-2'-one is a well-defined chemical entity with specific identifiers that enable its precise recognition in chemical databases and research literature. The compound's molecular formula is C18H17NO4, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions.

The compound is cataloged with the CAS number 883659-42-5, providing a unique identifier for this chemical substance within the global registry of chemicals maintained by the Chemical Abstracts Service. This registration facilitates accurate reference and identification in research contexts and regulatory documentation.

The IUPAC name for this compound, 1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one, provides a systematic description of its structure according to internationally recognized nomenclature rules. This name highlights the key structural elements: the spiro junction connecting the dioxolane and indole rings, the 4-methoxyphenyl substituent, and the ketone functionality.

Table 1: Chemical Identification Parameters

ParameterInformation
IUPAC Name1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one
CAS Number883659-42-5
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
InChIInChI=1S/C18H17NO4/c1-21-14-8-6-13(7-9-14)12-19-16-5-3-2-4-15(16)18(17(19)20)22-10-11-23-18/h2-9H,10-12H2,1H3
SMILESCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4
PubChem Compound ID9150145

The compound is identified in the PubChem database with the ID 9150145, providing additional structural and chemical information to researchers and enabling access to related data through this comprehensive chemical database system.

Structural Characteristics and Analysis

Key Structural Features

The structure of 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro( dioxolane-2,3'-indole)-2'-one incorporates several distinct structural elements that contribute to its unique chemical identity and properties. The most notable feature is the spiro connection, where a single carbon atom serves as the junction between two different ring systems – the 1,3-dioxolane ring and the indole core.

The indole portion of the molecule exists in a dihydro form, which affects its aromaticity and reactivity profile compared to fully aromatic indole derivatives. The nitrogen atom of this indole system is substituted with a 4-methoxybenzyl group, which introduces additional structural complexity and potential binding interactions through the methoxy functionality.

The ketone group at the 2' position introduces a reactive carbonyl functionality that represents a potential site for chemical modifications and interactions with biological systems through hydrogen bonding or nucleophilic addition reactions.

Three-Dimensional Structure and Conformation

The spiro structure of this compound creates a distinctive three-dimensional arrangement that differs significantly from planar or linear organic molecules. The spiro carbon forces the dioxolane and indole ring systems to occupy perpendicular planes relative to each other, creating a rigid core with specific spatial orientation.

This rigid spiro junction restricts rotation around the central carbon, while other portions of the molecule, such as the 4-methoxybenzyl substituent, retain conformational flexibility. This combination of rigidity and flexibility creates a unique molecular shape that may influence the compound's ability to interact with potential binding partners in biological systems or catalytic environments.

Physical and Chemical Properties

Physical State and Characteristics

Based on its molecular structure and weight, 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro( dioxolane-2,3'-indole)-2'-one is expected to exist as a solid at standard temperature and pressure. The presence of aromatic rings and heterocyclic structures typically confers thermal stability to such compounds.

The molecular weight of 311.3 g/mol places this compound in a range often associated with potential drug-like molecules according to Lipinski's Rule of Five, suggesting possible relevance in medicinal chemistry investigations.

Synthetic Pathways and Production

Production Considerations

The production of 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro( dioxolane-2,3'-indole)-2'-one would likely require controlled reaction conditions and purification techniques to ensure high purity. The compound is classified for research use only, indicating its current application in laboratory investigations rather than commercial or therapeutic applications.

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